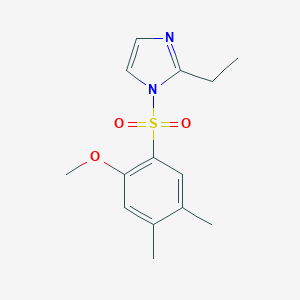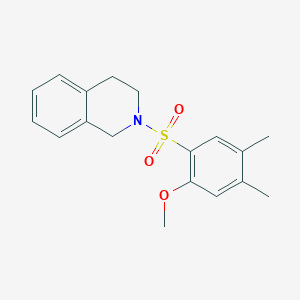![molecular formula C23H16BrNO3S B345656 4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate CAS No. 329777-85-7](/img/structure/B345656.png)
4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate typically involves a multi-step process. One common method includes the condensation of 1-naphthaldehyde with 4-aminophenyl 4-bromobenzenesulfonate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products Formed
Oxidation: Sulfonic acids, oxidized derivatives
Reduction: Naphthylmethyl derivatives
Substitution: Substituted benzenesulfonates
Scientific Research Applications
4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Naphthylmethylene)amino]phenyl 4-methoxybenzenesulfonate
- 4-[(1-Naphthylmethylene)amino]phenyl 4-chlorobenzenesulfonate
Uniqueness
4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate is unique due to the presence of the bromobenzenesulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs with different substituents. This uniqueness makes it valuable for specific applications where the bromine atom’s reactivity is advantageous .
Properties
IUPAC Name |
[4-(naphthalen-1-ylmethylideneamino)phenyl] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3S/c24-19-8-14-22(15-9-19)29(26,27)28-21-12-10-20(11-13-21)25-16-18-6-3-5-17-4-1-2-7-23(17)18/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILNRDNECMWOJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345573.png)

![2-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B345576.png)
![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-2-ethylimidazole](/img/structure/B345577.png)
![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345578.png)
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345580.png)


![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345595.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345596.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B345597.png)
![3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B345662.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B345664.png)
![3-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol](/img/structure/B345666.png)
